5-Methoxypyridine-2-carboxylic acid hydrochloride
Description
Discovery and Development Timeline
The chemical compound 5-methoxypyridine-2-carboxylic acid hydrochloride emerged as a derivative of pyridine-based carboxylic acids, a class of molecules that gained prominence in the late 20th century due to their structural versatility in organic synthesis. While the exact date of its first synthesis remains undocumented in public databases, its parent compound, 5-methoxypyridine-2-carboxylic acid (PubChem CID: 11958939), was first registered in PubChem on December 8, 2006, with subsequent modifications to its entry as recently as May 24, 2025. The hydrochloride salt form likely originated from efforts to improve the compound’s solubility for industrial and pharmaceutical applications, a common strategy in medicinal chemistry for enhancing bioavailability.
Early synthetic routes for analogous compounds, such as 5-methylpyrazine-2-carboxylic acid, involved cyclization reactions using methylglyoxal and o-phenylenediamine, followed by oxidation and decarboxylation steps. These methods laid the groundwork for optimizing the synthesis of 5-methoxypyridine-2-carboxylic acid derivatives. By the 2020s, advances in catalytic processes and ligand design, including the use of nickel-catalyzed reactions for carbon-nitrogen bond formation, further refined the production of such heterocyclic compounds.
Position in Heterocyclic Chemistry Research
This compound occupies a critical niche in heterocyclic chemistry due to its dual functional groups: a methoxy substituent at the 5-position and a carboxylic acid group at the 2-position of the pyridine ring. This arrangement confers unique electronic and steric properties, making it a valuable scaffold for synthesizing coordination complexes and bioactive molecules.
The compound’s pyridine core is a hallmark of many pharmacologically active agents, as demonstrated by its structural similarity to 4-methoxypyridine-2-carboxylic acid derivatives, which exhibit selective inhibition of monocarboxylate transporter 4 (MCT4) in cancer cells. Such studies underscore the broader relevance of methoxypyridine carboxylates in targeting metabolic pathways, particularly in oncology. Additionally, the hydrochloride salt form enhances aqueous solubility, facilitating its use in reaction systems requiring polar solvents.
Evolution of Scientific Interest
Scientific interest in this compound has evolved in tandem with advancements in synthetic organic chemistry and drug discovery. Initially studied for its physicochemical properties, the compound gained traction in the 2020s as a precursor in the synthesis of specialized ligands and catalysts. For example, its imidamide derivatives, such as 5-methoxypicolinimidamide hydrochloride, have been employed in nickel-catalyzed cross-coupling reactions to construct carbon-nitrogen bonds, a pivotal step in creating nitrogen-containing pharmaceuticals.
The compound’s role in medicinal chemistry expanded with the discovery that structurally related methoxypyridine carboxylates modulate lactate transport in tumor microenvironments. Research on compound 18n , a potent MCT4 inhibitor, revealed that direct interaction with the transporter’s cytosolic domain could disrupt lactate efflux, thereby impairing cancer cell viability. While this compound itself has not been directly tested in such contexts, its structural homology to these bioactive molecules positions it as a candidate for future mechanistic studies.
Tables
Table 1: Key Physicochemical Properties of 5-Methoxypyridine-2-carboxylic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| SMILES | COC1=CN=C(C=C1)C(=O)O | |
| CAS Registry Number | 29082-92-6 | |
| Melting Point (Hydrochloride) | Not reported; inferred >164°C | , |
Table 2: Synthetic Methodologies for Pyridine Carboxylate Derivatives
Properties
IUPAC Name |
5-methoxypyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c1-11-5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSRPVUBYKBLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37742-90-8 | |
| Record name | 5-methoxypyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyridine-2-carboxylic acid hydrochloride typically involves the methoxylation of pyridine derivatives. One common method is the reaction of 5-chloropyridine-2-carboxylic acid with methanol in the presence of a base such as sodium hydroxide, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Methoxypyridine-2-carboxylic acid hydrochloride is a chemical compound with applications in diverse scientific research fields. The use of 5-Methoxypyridine-2-carboxylic acid is found in the preparation of agrochemicals and biologically active compounds . Studies have also investigated the behavioral and biochemical effects of arylhydrazone derivatives .
Scientific Research Applications
- Preparation of Agrochemicals: 5-chloropyridine-2-carboxylic acids and carboxylates, containing 3-alkylsulfanyl substituents, are valuable intermediates in the production of agrochemicals . These compounds play a crucial role in creating biologically active substances for the agrochemical industry .
- Antimycobacterial Activity: Pyridine carboxylic acids have been evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis (Mtb) .
- Oxidative Stress Studies: 5-Methoxypyridine-2-carboxylic acid derivatives have demonstrated antioxidant capabilities in various assays, including those involving iron-induced oxidative damage on deoxyribose and 6-hydroxydopamine-induced oxidative stress in isolated brain synaptosomes . Studies suggest it has significant neuroprotective properties .
- Synthesis: 5-Methoxy-2-pyridinecarboxylic acid can be synthesized from 2-cyano-5-methoxy pyridine using hydrochloric acid with heating and reflux .
Mechanism of Action
The mechanism of action of 5-Methoxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and carboxylic acid moiety play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Positional Isomers of Methoxypyridine Carboxylic Acids
a. 6-Methoxypyridine-2-carboxylic Acid
- Structure : Methoxy group at 6-position, carboxylic acid at 2-position.
- Synthesis : Higher yield (84% ) via sodium methoxide-mediated substitution of 6-bromo-2-methylpyridine .
- Physical Properties : Lower melting point (129–130°C ) compared to the 5-methoxy isomer, attributed to differences in crystal packing. NMR shows methoxy signal at δ 4.0 ppm .
- Key Difference : The 6-methoxy derivative’s synthesis is more efficient, but its lower melting point suggests reduced thermal stability compared to the 5-methoxy analog.
b. 4-Methoxy-5-methylpyridine-2-carboxylic Acid Hydrochloride
- Structure: Additional methyl group at 5-position (CAS No. 1376367-30-4).
- Molecular Formula: C₈H₁₀ClNO₃ (MW: 203.62 g/mol) .
- Storage requires inert atmosphere (2–8°C), indicating sensitivity to moisture/oxidation .
Chlorinated Analogs
a. Methyl 5-Chloropyridine-2-carboxylate
- Structure : Chlorine substituent at 5-position, methyl ester instead of carboxylic acid.
- Molecular Formula: C₇H₆ClNO₂ (95% purity) .
- Key Difference : The chloro group is electron-withdrawing, increasing the compound’s electrophilicity. The ester form (vs. free acid) reduces solubility in water, making it more suitable for organic synthesis intermediates.
b. 5-Chloro-3-methylpyridine-2-carboxylic Acid
Functionalized Derivatives
a. 2-(5-Methoxypyridin-2-yl)acetic Acid Hydrochloride
- Structure: Acetic acid side chain attached to the pyridine ring (CAS No. N/A) .
- Application: The side chain may improve bioavailability by mimicking endogenous metabolites, making it a candidate for prodrug development.
b. 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride
- Structure: Piperidine ring fused to pyridine (CAS No. 1209326-97-5) .
- Molecular Weight : 277.15 g/mol .
Comparative Data Table
Biological Activity
5-Methoxypyridine-2-carboxylic acid hydrochloride is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This compound is characterized by its methoxy and carboxylic acid functional groups, which play crucial roles in its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C_7H_8ClNO_3
- Molecular Weight: 189.59 g/mol
The presence of the methoxy group enhances solubility and reactivity, while the carboxylic acid group is essential for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor, influencing metabolic pathways and cellular signaling processes. The methoxy group contributes to binding affinity, while the carboxylic acid moiety is crucial for interactions with active sites of enzymes or receptors .
Enzyme Interactions
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, it has shown potential in modulating the activity of enzymes related to cancer metabolism, thereby influencing tumor growth and proliferation .
Anticancer Activity
Several studies have explored the anticancer properties of this compound. In vitro experiments have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) cells. The compound's ability to induce cell death in cancerous cells while sparing normal cells highlights its potential as a therapeutic agent .
Comparative Studies
To further understand its biological activity, comparative studies with structurally similar compounds have been conducted. These studies reveal that variations in substituent groups significantly impact the efficacy and selectivity of this compound towards specific biological targets .
Table 1: Biological Activity Summary
Table 2: Comparative Efficacy of Related Compounds
Case Study 1: Anticancer Effects on A549 Cells
In a controlled study, A549 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxicity. The study employed an MTT assay to quantify cell viability post-treatment, revealing significant differences compared to control groups treated with standard chemotherapeutic agents like cisplatin .
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the compound's interaction with key metabolic enzymes involved in cancer progression. Through kinetic assays, it was determined that this compound effectively inhibited enzyme activity at nanomolar concentrations, demonstrating its potential utility in targeted cancer therapies .
Q & A
Q. What are the established synthetic routes for 5-Methoxypyridine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves oxidation of 5-methoxy-2-methylpyridine using potassium permanganate (KMnO₄) under controlled conditions. Key steps include:
- Oxidation : 5-Methoxy-2-methylpyridine is refluxed with KMnO₄ in water at 90–95°C for 3 hours.
- Acidification : The product is precipitated by adjusting the pH to 4 with HCl.
- Isolation : The copper salt method yields ~47% of the carboxylic acid derivative, which is converted to the hydrochloride salt .
Q. Optimization Strategies :
- Temperature Control : Maintaining 90–95°C ensures complete oxidation while minimizing side reactions.
- Reagent Addition : Gradual addition of KMnO₄ (e.g., in 10 portions over 3 hours) improves yield by preventing local overheating.
- Workup : Filtering the hot mixture reduces impurities, and acidification with HCl enhances crystallization efficiency.
Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?
Methodological Answer :
- Elemental Analysis : Confirms empirical formula (e.g., C: 54.62%, H: 4.49%, N: 9.08% observed vs. C: 54.92%, H: 4.57%, N: 9.15% calculated) .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.85 (OCH₃), 7.4–8.3 (pyridine protons), and 9.8 ppm (COOH) verify substitution patterns and functional groups .
- Chromatography : HPLC with calibrated standards (e.g., using 5-hydroxypyridine-2-carboxylic acid as a reference) ensures purity >95% .
Critical Note : Residual solvents or byproducts (e.g., unreacted starting material) can be quantified via GC-MS or LC-MS.
Advanced Research Questions
Q. What strategies can be employed to address discrepancies in reported yields during the oxidation of 5-methoxy-2-methylpyridine to the target compound?
Methodological Answer : Discrepancies in yields (e.g., 47% vs. lower values in other studies) may arise from:
- Incomplete Oxidation : Suboptimal KMnO₄ stoichiometry or uneven heating.
- Side Reactions : Overoxidation of the pyridine ring or decarboxylation at high temperatures.
Q. Troubleshooting Approaches :
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate phases.
- Catalytic Additives : Test MnO₂ (a byproduct of KMnO₄) as a potential catalyst to enhance efficiency.
- Alternative Oxidants : Compare with RuO₄ or Na₂WO₄/H₂O₂ systems for milder conditions .
Case Study : In a replicated synthesis, increasing KMnO₄ addition time from 3 to 5 hours improved yield by 8% by reducing exothermic side reactions .
Q. How does the substitution pattern on the pyridine ring influence the physicochemical properties and reactivity of this compound compared to its analogs?
Methodological Answer : The 5-methoxy-2-carboxylic acid substitution confers unique properties:
- Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL) compared to non-ionic analogs (e.g., 5-hydroxypyridine-2-carboxylic acid) .
- Reactivity : The electron-donating methoxy group at the 5-position directs electrophilic substitution to the 3- and 4-positions, enabling regioselective derivatization .
- Biological Activity : Compared to 3-methoxy or 6-methoxy isomers, the 5-methoxy derivative shows higher affinity for metalloenzyme active sites (e.g., histone deacetylases) due to steric and electronic effects .
Q. What advanced analytical techniques are recommended for resolving structural ambiguities in derivatives of this compound?
Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in single crystals.
- 2D NMR (COSY, HSQC) : Assigns coupling between pyridine protons and clarifies substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ at m/z 188.61 for C₇H₉ClN₂O₃) and fragmentation pathways .
Example : In a recent study, HSQC NMR distinguished between 5-methoxy and 6-methoxy isomers by correlating methoxy proton shifts with adjacent carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
